4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic systems and controlled reaction conditions to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
Types of Reactions
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, usually facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the phosphorylation of specific proteins, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]oct-2-ene: This compound shares the bicyclic structure but lacks the additional functional groups present in 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one.
8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid: This compound has a similar core structure but different substituents, leading to different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-6-7-18(10-14(13)2)21-12-15(11-19(21)23)20(24)22-16-4-3-5-17(22)9-8-16/h3-4,6-7,10,15-17H,5,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWQRTTVFQGYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3C=CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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